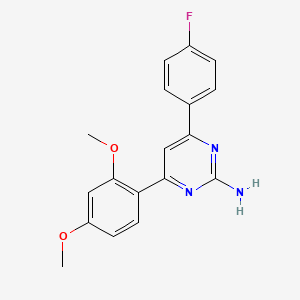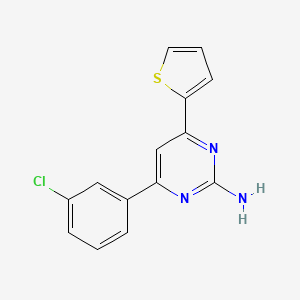
4,6-Bis(3-chlorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of ongoing research. For example, an efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are complex and varied. For instance, free radicals can generate different kinds of chemical and biological reactions in the body .Aplicaciones Científicas De Investigación
Anticancer Agent Development
This compound has been studied for its potential as an anticancer agent. Derivatives of 4,6-diphenylpyrimidin-2-amine have shown to inhibit Aurora kinase A, which is crucial for cancer cell proliferation and survival. Specifically, these derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .
Aurora Kinase A Inhibition
The inhibition of Aurora kinase A by 4,6-diphenylpyrimidin-2-amine derivatives has been a significant area of research. These compounds can arrest the cell cycle in the G2/M phase, leading to reduced clonogenicity and triggering caspase-mediated apoptotic cell death in human colon cancer cells .
Alzheimer’s Disease Research
Some derivatives of 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine have been theoretically evaluated as potential inhibitors of amyloid-β peptides aggregation. This process is involved in the onset of Alzheimer’s disease, suggesting a possible application in researching therapeutic agents for this condition .
Antitubercular Activity
Research has explored the use of 4-aminopyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine, as antitubercular agents. These studies aim to develop new treatments for tuberculosis by targeting specific bacterial enzymes .
Dye Synthesis
The compound has applications in the synthesis of dyes. Its structural properties make it suitable for creating various dyes used in different industries, including textiles and food coloring .
Sanitizer Production
4,6-Bis(3-chlorophenyl)pyrimidin-2-amine can be used in the production of sanitizers. Its chemical properties may contribute to the effectiveness of sanitizers in eliminating bacteria and other pathogens .
Corrosion Inhibition
This compound has potential applications as a corrosion inhibitor. Its chemical structure could be utilized in formulations that protect metals from corrosion, which is valuable in industrial settings .
Copolymer Synthesis
Lastly, 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine can be involved in the synthesis of copolymers. These materials have a wide range of applications, including in the creation of plastics, adhesives, and other synthetic materials .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle, which is necessary for cells to separate their chromosomes correctly .
Mode of Action
4,6-Bis(3-chlorophenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition is achieved by the compound binding to AURKA, which prevents the kinase from performing its normal function .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This is because AURKA is essential for the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . Therefore, the inhibition of AURKA can lead to cell cycle arrest .
Pharmacokinetics
The compound’s molecular weight (3162 g/mol) suggests it may have suitable pharmacokinetic properties
Result of Action
The inhibition of AURKA by 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine leads to a reduction in the phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . This results in the accumulation of cells in the G2/M phase of the cell cycle . Additionally, the compound triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptotic cell death . Therefore, the compound has the potential to reduce clonogenicity and induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
4,6-bis(3-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRMCOCVKNUETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(3-chlorophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














